Triflumizole Triflumizole Triflumizole is a carboxamidine resulting from the formal condensation of the amino group of 4-chloro-2-(trifluoromethyl)aniline with the oxygen of the acetyl group of N-(propoxyacetyl)imidazole. A sterol demethylation inhibitor, it is used as a fungicide for the control of powdery mildew, scab and other diseases on a variety of crops. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a member of monochlorobenzenes, a member of imidazoles, a member of (trifluoromethyl)benzenes, a carboxamidine, an ether, a conazole fungicide and an imidazole fungicide.
structure given in first source
Brand Name: Vulcanchem
CAS No.: 99387-89-0
VCID: VC8476072
InChI: InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
SMILES: Array
Molecular Formula: C15H15ClF3N3O
Molecular Weight: 345.75 g/mol

Triflumizole

CAS No.: 99387-89-0

Cat. No.: VC8476072

Molecular Formula: C15H15ClF3N3O

Molecular Weight: 345.75 g/mol

* For research use only. Not for human or veterinary use.

Triflumizole - 99387-89-0

Specification

CAS No. 99387-89-0
Molecular Formula C15H15ClF3N3O
Molecular Weight 345.75 g/mol
IUPAC Name N-[4-chloro-2-(trifluoromethyl)phenyl]-1-imidazol-1-yl-2-propoxyethanimine
Standard InChI InChI=1S/C15H15ClF3N3O/c1-2-7-23-9-14(22-6-5-20-10-22)21-13-4-3-11(16)8-12(13)15(17,18)19/h3-6,8,10H,2,7,9H2,1H3
Standard InChI Key HSMVPDGQOIQYSR-UHFFFAOYSA-N
Canonical SMILES CCCOCC(=NC1=C(C=C(C=C1)Cl)C(F)(F)F)N2C=CN=C2
Boiling Point No boiling point at normal pressure; decomposes at 150Â °C
Colorform Colorless crystals
Melting Point 63.5 °C
63Â °C

Introduction

Chemical Identity and Physicochemical Properties

Structural Characteristics

Triflumizole (IUPAC name: (E)-4-chloro-α,α,α-trifluoro-N-(1-imidazol-1-yl-2-propoxyethylidene)-o-toluidine) belongs to the imidazole chemical class, featuring a chlorinated aromatic ring, trifluoromethyl group, and imidazole-propoxyethylidene side chain . Its molecular formula C15H15ClF3N3O\text{C}_{15}\text{H}_{15}\text{ClF}_3\text{N}_3\text{O} corresponds to a molecular weight of 345.747 g/mol .

Table 1. Key Physicochemical Parameters

PropertyValueReference
Water solubility12.7 mg/L (20°C)
Vapor pressure1.3×1041.3 \times 10^{-4} mPa (25°C)
Log KowK_{\text{ow}}4.07
Melting point63.5°C

The compound’s low water solubility and moderate lipophilicity (logKow>4\log K_{\text{ow}} > 4) suggest potential bioaccumulation in fatty tissues . X-ray crystallography reveals a planar imidazole ring system that facilitates binding to fungal cytochrome P450 enzymes .

Mechanisms of Action

Antifungal Activity

Triflumizole inhibits C14α-demethylase (CYP51), a cytochrome P450 enzyme critical for ergosterol biosynthesis in fungi . This disruption:

  • Prevents spore germination by destabilizing cell membranes

  • Reduces hyphal penetration through impaired sterol synthesis

  • Induces accumulation of toxic 14α-methylsterols

Figure 1. Ergosterol biosynthesis pathway inhibition: lanosterolCYP514,4-dimethylcholesta-8,14,24-trienolergosterol\text{lanosterol} \xrightarrow{\text{CYP51}} \text{4,4-dimethylcholesta-8,14,24-trienol} \rightarrow \text{ergosterol} .

Novel Plant Growth Modulation

Unexpectedly, triflumizole at 1 μM reduces strigolactone (4-deoxyorobanchol) levels in rice root exudates by 85%, comparable to the known inhibitor TIS108 . This occurs via:

  • Competitive inhibition of carotenoid cleavage dioxygenase (Os900)

  • Downregulation of D27\textit{D27} and CCD7\textit{CCD7} gene expression

  • 62% suppression of Striga hermonthica seed germination in vitro

Toxicological Profile

Acute and Chronic Exposure Risks

The EPA’s 2012 risk assessment established:

  • Acute Reference Dose (aRfD): 0.25 mg/kg/day

  • Chronic Reference Dose (cRfD): 0.026 mg/kg/day

  • Dietary Exposure:

    • General population: 26% aPAD (0.0656 mg/kg/day)

    • Children 1–2 years: 39% aPAD (0.0965 mg/kg/day)

Table 2. Critical Toxicity Endpoints

EndpointNOAELLOAEL
Developmental (rats)28.6 mg/kg285.7 mg/kg
Immunotoxicity (mice)28.6 mg/kg285.7 mg/kg
Liver histopathology3.5 mg/kg14 mg/kg

Environmental Fate and Regulatory Status

Environmental Persistence

EFED modeling predicts:

  • Soil DT₅₀: 34 days (aerobic), 281 days (anaerobic)

  • Aquatic Half-life: 6.2 days (hydrolysis at pH 7)

  • Groundwater Ubiquity Score: 2.1 (moderate leaching potential)

Maximum estimated drinking water concentrations (EDWCs):

  • Surface Water: 23.8 μg/L

  • Groundwater: 18.4 μg/L

Emerging Research Directions

Obesogen Hypothesis Validation

Recent epidemiological data correlate urinary triflumizole metabolites (FA-1-5 sulfate) with:

  • 1.7× increased obesity risk (95% CI: 1.2–2.4)

  • Waist circumference increase of 2.3 cm per log-unit exposure

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